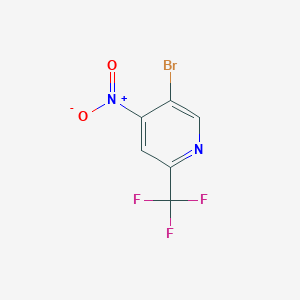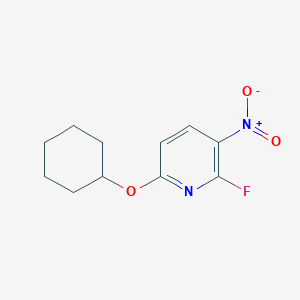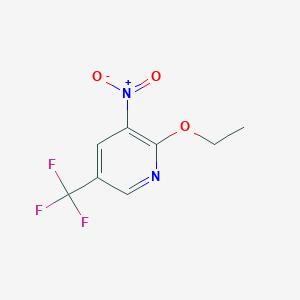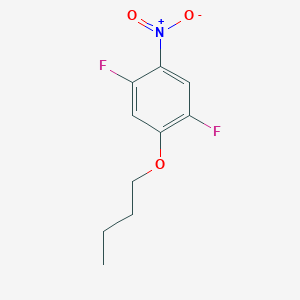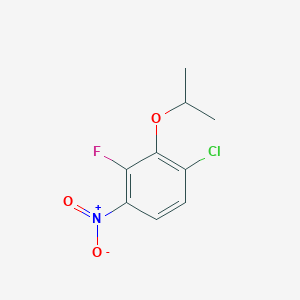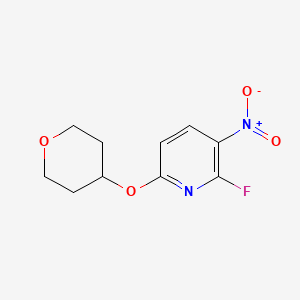
2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine is a fluorinated pyridine derivative with the molecular formula C₁₀H₁₁FN₂O₄ and a molecular weight of 242.21 g/mol . This compound is of interest due to its unique chemical structure, which includes a fluorine atom, a nitro group, and an oxan-4-yloxy substituent on the pyridine ring. These functional groups impart distinct chemical and physical properties, making it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine typically involves the fluorination of a pyridine derivative followed by nitration and etherification reactions. One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-nitropyridine . This intermediate can then undergo etherification with oxan-4-ol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yloxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: 2-Fluoro-3-amino-6-(oxan-4-yloxy)pyridine.
Oxidation: Oxidized derivatives of the oxan-4-yloxy group.
Scientific Research Applications
2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the nitro group may contribute to its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-nitropyridine: Lacks the oxan-4-yloxy group, making it less versatile in certain applications.
3-Nitro-6-(oxan-4-yloxy)pyridine: Lacks the fluorine atom, which may reduce its binding affinity and stability.
2-Fluoro-6-(oxan-4-yloxy)pyridine: Lacks the nitro group, potentially affecting its reactivity and biological activity.
Uniqueness
2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both the fluorine atom and the nitro group enhances its reactivity and potential biological activity, while the oxan-4-yloxy group provides additional versatility for chemical modifications .
Properties
IUPAC Name |
2-fluoro-3-nitro-6-(oxan-4-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O4/c11-10-8(13(14)15)1-2-9(12-10)17-7-3-5-16-6-4-7/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRQRCRKGPLDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC(=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
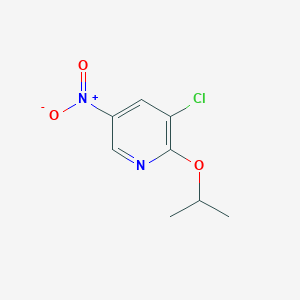
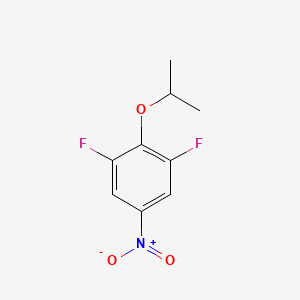
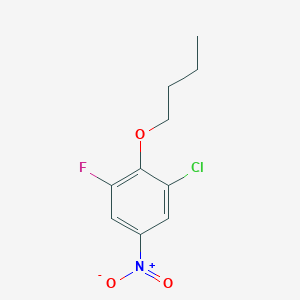
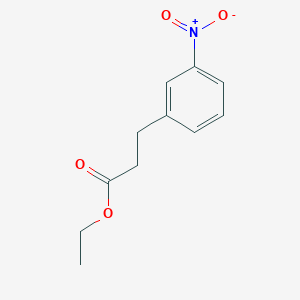
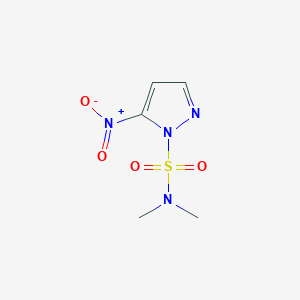
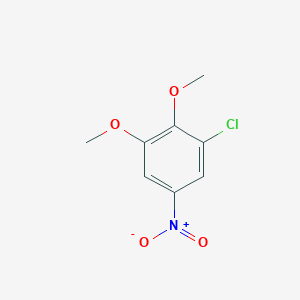
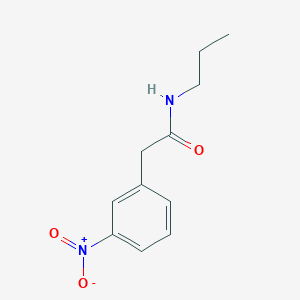
![[(2-Chloro-6-nitrophenyl)methyl]diethylamine](/img/structure/B8028429.png)
